6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile is a compound that features a trifluoromethyl group, a methylsulfonyl group, and a nicotinonitrile core. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . This compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The methylsulfonyl group can participate in various chemical interactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Methylsulfonyl derivatives: Compounds with the methylsulfonyl group exhibit similar chemical properties and reactivity.
Uniqueness
6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-methyl-2-methylsulfonyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-5-3-7(9(10,11)12)6(4-13)8(14-5)17(2,15)16/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLBJIYVBXFPBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)S(=O)(=O)C)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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